molecular formula C17H16N2O3S B5768304 2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid

2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid

Cat. No. B5768304
M. Wt: 328.4 g/mol
InChI Key: DBXCGCBJQPDJFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid, also known as MMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMB is a benzoylthiourea derivative that has been synthesized through various methods.

Scientific Research Applications

2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has shown potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. 2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has also been studied for its antibacterial properties, as it has been shown to inhibit the growth of various bacterial strains in vitro. Furthermore, 2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been studied for its anti-inflammatory properties, as it has been shown to reduce the production of pro-inflammatory cytokines in vitro.

Mechanism of Action

The mechanism of action of 2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid is not fully understood. However, studies have suggested that 2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid may exert its anticancer properties by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression, and their dysregulation has been linked to the development of cancer. 2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid may also exert its antibacterial properties by inhibiting the activity of bacterial enzymes involved in cell wall biosynthesis. The mechanism of action of 2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid in its anti-inflammatory properties is not well understood.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has various biochemical and physiological effects. 2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce the production of reactive oxygen species (ROS), and inhibit the activity of HDACs. 2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid in lab experiments is its potential as a therapeutic agent for cancer and bacterial infections. 2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has also been shown to have low toxicity in vitro. However, one limitation of using 2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid in lab experiments is its limited solubility in water, which may affect its bioavailability.

Future Directions

There are various future directions for the research of 2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid. One direction is the optimization of the synthesis method to improve the yield and purity of 2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid. Another direction is the elucidation of the mechanism of action of 2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid in its anti-inflammatory properties. Furthermore, the development of 2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid derivatives with improved solubility and bioavailability may also be a future direction for research. Finally, the evaluation of the potential of 2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid as a therapeutic agent in animal models and clinical trials may also be a future direction for research.
Conclusion:
In conclusion, 2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been achieved through various methods, and it has been studied for its anticancer, antibacterial, and anti-inflammatory properties. The mechanism of action of 2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid is not fully understood, but studies have suggested that it may exert its anticancer properties by inhibiting the activity of HDACs. 2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has various biochemical and physiological effects, and its potential as a therapeutic agent for cancer and bacterial infections makes it a promising compound for future research.

Synthesis Methods

The synthesis of 2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been achieved through various methods. One of the most common methods is the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-methylbenzoylthiourea. Another method involves the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-methylbenzoyl isothiocyanate. The synthesis of 2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has also been achieved through the reaction of 2-methyl-3-nitrobenzoic acid with 4-methylbenzoyl isothiocyanate, followed by the reduction of the nitro group to an amino group.

properties

IUPAC Name

2-methyl-3-[(4-methylbenzoyl)carbamothioylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-10-6-8-12(9-7-10)15(20)19-17(23)18-14-5-3-4-13(11(14)2)16(21)22/h3-9H,1-2H3,(H,21,22)(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXCGCBJQPDJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-({[(4-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid

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